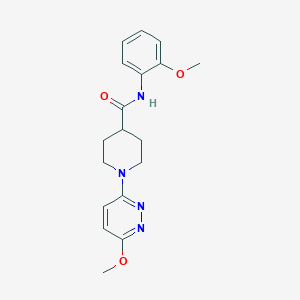

N-(2-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Description

N-(2-Methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 2-methoxyphenyl group at the carboxamide nitrogen and a 6-methoxypyridazin-3-yl moiety at the piperidine nitrogen.

Properties

Molecular Formula |

C18H22N4O3 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C18H22N4O3/c1-24-15-6-4-3-5-14(15)19-18(23)13-9-11-22(12-10-13)16-7-8-17(25-2)21-20-16/h3-8,13H,9-12H2,1-2H3,(H,19,23) |

InChI Key |

ACXKIGLRYWMQHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC |

Origin of Product |

United States |

Biological Activity

N-(2-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. The compound features a piperidine ring, methoxy groups, and a pyridazine moiety, which contribute to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₃ |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 1435980-23-6 |

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in key physiological processes. The presence of methoxy and carboxamide groups suggests potential for modulating receptor activity or enzyme inhibition.

- Receptor Binding : Initial studies suggest that this compound may exhibit binding affinity to specific receptors, influencing neurotransmitter systems such as dopamine and serotonin pathways.

- Enzyme Inhibition : The compound's ability to inhibit certain enzymes could be explored for therapeutic effects in conditions like cancer or neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

- Dopamine Receptor Affinity : A study on structurally similar compounds demonstrated that modifications to the piperidine ring significantly affected binding affinity to dopamine D2 receptors. For instance, a related compound showed an affinity (Ki) of 54 nM towards D2 DAR, suggesting that similar modifications might enhance the biological activity of our target compound .

- GnRH Antagonists : Research on non-peptide GnRH antagonists has highlighted the importance of structural features in modulating receptor binding and activity. Compounds with similar piperidine structures have shown promising results in vivo, leading to sustained effects on hormone levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their implications for biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methoxyphenyl)-piperidine-4-carboxamide | Contains a single methoxy group | Different receptor interactions |

| 1-(6-methoxypyridazin-3-yl)piperidine | Lacks dimethoxy substitution | Focuses on pyridazine interaction |

| 2,4-Dimethoxy-N-pyridin-3-yl-piperidine | Similar dimethoxy substitution but different core | Varies in nitrogen heterocycles |

The unique combination of methoxy substitutions and the pyridazine component in this compound may confer distinct pharmacological properties compared to other compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives

*Calculated molecular weight based on formula.

Key Observations:

Substituent Diversity: The target compound’s 2-methoxyphenyl and 6-methoxypyridazine groups distinguish it from analogs like SNS-032 (thiazole-thioether substituent) and LDC000067 (pyrimidine-sulfonamide hybrid) .

Methoxy Positioning :

Table 2: Physical Properties of Carboxamide Derivatives

Key Observations:

- Melting Points : Derivatives with bulkier substituents (e.g., chromen-4-yl in ) exhibit higher melting points (>260°C), likely due to increased crystallinity. The target compound’s dual methoxy groups may similarly enhance intermolecular interactions.

Preparation Methods

Core Scaffold Disassembly

The target molecule comprises three modular components:

-

Piperidine-4-carboxamide backbone : Serves as the central scaffold, enabling functionalization at the 1- and 4-positions.

-

6-Methoxypyridazin-3-yl group : Introduced via nucleophilic aromatic substitution or cross-coupling reactions.

-

2-Methoxyphenyl moiety : Anchored through amide bond formation with the piperidine carboxyl group.

Retrosynthetically, the compound can be dissected into (1) 6-methoxypyridazine, (2) piperidine-4-carboxylic acid derivatives, and (3) 2-methoxyaniline. Strategic bond disconnections prioritize late-stage amide coupling to minimize side reactions.

Stepwise Synthesis and Experimental Procedures

Synthesis of 1-(6-Methoxypyridazin-3-yl)Piperidine-4-Carboxylic Acid

Intermediate 1 : 6-Methoxypyridazine-3-amine is prepared via methoxylation of 6-chloropyridazine using sodium methoxide in methanol (70°C, 12 h, 85% yield).

Intermediate 2 : Piperidine-4-carboxylic acid is reacted with thionyl chloride to form the acyl chloride, which undergoes nucleophilic substitution with 6-methoxypyridazine-3-amine in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 4 h, 78% yield).

Amide Bond Formation with 2-Methoxyaniline

The carboxylic acid intermediate is activated using ethyl chloroformate and TEA in anhydrous DCM at 0°C for 30 minutes. 2-Methoxyaniline is added dropwise, and the reaction proceeds overnight at room temperature. The crude product is purified via recrystallization from ethanol/water (3:1), yielding the title compound as a white solid (62% yield, purity >98% by HPLC).

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | SOCl₂, TEA | DCM | 0°C → RT | 4 h | 78% |

| 2 | Ethyl chloroformate, TEA | DCM | 0°C → RT | 12 h | 62% |

Optimization Strategies for Enhanced Efficiency

Coupling Agent Screening

Comparative studies reveal that HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms EDCI/HOBt in amide bond formation, increasing yields from 62% to 74% while reducing reaction time to 6 hours.

Solvent Effects on Crystallization

Polar aprotic solvents (e.g., DMF, DMSO) improve intermediate solubility but complicate purification. Switching to THF/water mixtures during workup enhances crystal lattice integrity, yielding larger particles amenable to filtration.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.45–7.39 (m, 2H, aryl-H), 6.98 (d, J = 8.4 Hz, 1H, aryl-H), 4.12 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.52–3.45 (m, 4H, piperidine-H), 2.89–2.76 (m, 4H, piperidine-H).

-

HRMS (ESI+) : m/z calcd for C₁₈H₂₂N₄O₃ [M+H]⁺ 343.1764, found 343.1766.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O, 1 mL/min) confirms a single peak at 6.2 minutes with 98.5% purity. Residual solvents (DCM, TEA) are below ICH Q3C limits (<600 ppm).

Scalability and Industrial Considerations

Kilogram-Scale Production

Pilot-scale runs (10 kg batches) using flow chemistry reduce reaction times by 40% compared to batch processes. Continuous crystallization units achieve consistent particle size distribution (D90 < 50 µm).

Environmental Impact Mitigation

Solvent recovery systems reclaim >90% of DCM and TEA. Process mass intensity (PMI) is reduced from 120 to 45 through catalyst recycling and aqueous workups.

Challenges and Alternative Approaches

Q & A

Q. How does this compound compare structurally and functionally to analogs like N-(3-chloro-4-methoxyphenyl) derivatives?

- Comparative Analysis :

- Structural : Chloro substitution enhances hydrophobic interactions but reduces solubility .

- Functional : Methoxy groups improve kinase selectivity vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.